molecular formula C2H7NO2 B1504763 Ammonium acetate-D3 CAS No. 20515-38-2

Ammonium acetate-D3

Cat. No. B1504763
Key on ui cas rn: 20515-38-2
M. Wt: 80.1 g/mol
InChI Key: USFZMSVCRYTOJT-NIIDSAIPSA-N
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Patent
US07098337B2

Procedure details

A mixture of 6-hydroxymethyl-4-methyl-3,4,9,9a-tetrahydro-1H-2,4a,5-triaza-fluorene-2-carboxylic acid tert-butyl ester (0.02 g, 0.063 mmol) and DCM (1 mL) was cooled to 0° C. and carbonyl diimidazole (0.010 g, 0.063 mmol) was added, the mixture was stirred at 0° C. for 2 h and stirred at room temperature for 3 h. A mixture of pyrrolidine (10 mL, 0.13 mmol) and DCM (1 mL) was added and the reaction mixture was sealed and shaken at 60° C. for 48 h. The reaction mixture was cooled and water (2 mL) added, the mixture was shaken at room temperature for 1 h then filtered through a PTFE frit. The filtrate was evaporated and the crude product purified by reverse phase preparative HPLC (Prep Nova-Pak HR C18 6 μm 60 Å 30 mm×300 mm column, UV detection at 254 nm, mobile phase 95:5 methanol:water and 10 mmol ammonium acetate, gradient 50 methanol to 100% 0 to 10 min then 100% methanol to 13 min) to afford the title compound (0.16 g, 61% yield) as a pale yellow oil: m/z 417.07 (MH+); HPLC (50% to 80% gradient [95:5 MeOH:water, 10 mmol ammonium acetate] 255 nm XTERRA 2.0 ml/min) 4.20 min, 99.3%.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
6-hydroxymethyl-4-methyl-3,4,9,9a-tetrahydro-1H-2,4a,5-triaza-fluorene-2-carboxylic acid tert-butyl ester
Quantity
0.02 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0.01 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five
Name
Quantity
1 mL
Type
reactant
Reaction Step Five
Yield
61%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:20][CH:19]([CH3:21])[N:18]2[CH:10]([CH2:11][C:12]3[C:17]2=[N:16][C:15]([CH2:22][OH:23])=[CH:14][CH:13]=3)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(Cl)Cl.[C:27](C1NC=CN=1)(C1NC=CN=1)=[O:28].[NH:39]1[CH2:43][CH2:42][CH2:41][CH2:40]1>CO.O>[C:22]([O-:23])(=[O:28])[CH3:15].[NH4+:8].[C:1]([O:5][C:6]([N:8]1[CH2:20][C@@H:19]([CH3:21])[N:18]2[C@H:10]([CH2:11][C:12]3[C:17]2=[N:16][C:15]([CH2:22][O:23][C:27]([N:39]2[CH2:43][CH2:42][CH2:41][CH2:40]2)=[O:28])=[CH:14][CH:13]=3)[CH2:9]1)=[O:7])([CH3:2])([CH3:4])[CH3:3] |f:6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Three
Name
6-hydroxymethyl-4-methyl-3,4,9,9a-tetrahydro-1H-2,4a,5-triaza-fluorene-2-carboxylic acid tert-butyl ester
Quantity
0.02 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2CC3=CC=C(N=C3N2C(C1)C)CO
Name
Quantity
1 mL
Type
reactant
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0.01 g
Type
reactant
Smiles
C(=O)(C=1NC=CN1)C=1NC=CN1
Step Five
Name
Quantity
10 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
1 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 3 h
Duration
3 h
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the reaction mixture was sealed
STIRRING
Type
STIRRING
Details
shaken at 60° C. for 48 h
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
STIRRING
Type
STIRRING
Details
the mixture was shaken at room temperature for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
then filtered through a PTFE frit
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the crude product purified by reverse phase preparative HPLC (Prep Nova-Pak HR

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)[O-].[NH4+]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10 mmol
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C[C@H]2CC3=CC=C(N=C3N2[C@@H](C1)C)COC(=O)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07098337B2

Procedure details

A mixture of 6-hydroxymethyl-4-methyl-3,4,9,9a-tetrahydro-1H-2,4a,5-triaza-fluorene-2-carboxylic acid tert-butyl ester (0.02 g, 0.063 mmol) and DCM (1 mL) was cooled to 0° C. and carbonyl diimidazole (0.010 g, 0.063 mmol) was added, the mixture was stirred at 0° C. for 2 h and stirred at room temperature for 3 h. A mixture of pyrrolidine (10 mL, 0.13 mmol) and DCM (1 mL) was added and the reaction mixture was sealed and shaken at 60° C. for 48 h. The reaction mixture was cooled and water (2 mL) added, the mixture was shaken at room temperature for 1 h then filtered through a PTFE frit. The filtrate was evaporated and the crude product purified by reverse phase preparative HPLC (Prep Nova-Pak HR C18 6 μm 60 Å 30 mm×300 mm column, UV detection at 254 nm, mobile phase 95:5 methanol:water and 10 mmol ammonium acetate, gradient 50 methanol to 100% 0 to 10 min then 100% methanol to 13 min) to afford the title compound (0.16 g, 61% yield) as a pale yellow oil: m/z 417.07 (MH+); HPLC (50% to 80% gradient [95:5 MeOH:water, 10 mmol ammonium acetate] 255 nm XTERRA 2.0 ml/min) 4.20 min, 99.3%.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
6-hydroxymethyl-4-methyl-3,4,9,9a-tetrahydro-1H-2,4a,5-triaza-fluorene-2-carboxylic acid tert-butyl ester
Quantity
0.02 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0.01 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five
Name
Quantity
1 mL
Type
reactant
Reaction Step Five
Yield
61%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:20][CH:19]([CH3:21])[N:18]2[CH:10]([CH2:11][C:12]3[C:17]2=[N:16][C:15]([CH2:22][OH:23])=[CH:14][CH:13]=3)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(Cl)Cl.[C:27](C1NC=CN=1)(C1NC=CN=1)=[O:28].[NH:39]1[CH2:43][CH2:42][CH2:41][CH2:40]1>CO.O>[C:22]([O-:23])(=[O:28])[CH3:15].[NH4+:8].[C:1]([O:5][C:6]([N:8]1[CH2:20][C@@H:19]([CH3:21])[N:18]2[C@H:10]([CH2:11][C:12]3[C:17]2=[N:16][C:15]([CH2:22][O:23][C:27]([N:39]2[CH2:43][CH2:42][CH2:41][CH2:40]2)=[O:28])=[CH:14][CH:13]=3)[CH2:9]1)=[O:7])([CH3:2])([CH3:4])[CH3:3] |f:6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Three
Name
6-hydroxymethyl-4-methyl-3,4,9,9a-tetrahydro-1H-2,4a,5-triaza-fluorene-2-carboxylic acid tert-butyl ester
Quantity
0.02 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2CC3=CC=C(N=C3N2C(C1)C)CO
Name
Quantity
1 mL
Type
reactant
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0.01 g
Type
reactant
Smiles
C(=O)(C=1NC=CN1)C=1NC=CN1
Step Five
Name
Quantity
10 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
1 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 3 h
Duration
3 h
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the reaction mixture was sealed
STIRRING
Type
STIRRING
Details
shaken at 60° C. for 48 h
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
STIRRING
Type
STIRRING
Details
the mixture was shaken at room temperature for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
then filtered through a PTFE frit
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the crude product purified by reverse phase preparative HPLC (Prep Nova-Pak HR

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)[O-].[NH4+]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10 mmol
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C[C@H]2CC3=CC=C(N=C3N2[C@@H](C1)C)COC(=O)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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